1-(2-chlorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
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Overview
Description
1-(2-chlorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by the presence of a chlorobenzyl group, two methylphenyl groups, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the pyrazole derivative.
Attachment of Methylphenyl Groups: The methylphenyl groups are introduced through Friedel-Crafts alkylation reactions, where the pyrazole derivative reacts with methylbenzene in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents used in the reactions are often recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-(2-chlorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazin-1-ium: Similar in structure but contains a piperazine ring instead of a pyrazole ring.
Phenylboronic acid: Contains a phenyl group and boronic acid functionality, used in organic synthesis.
Uniqueness
1-(2-chlorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to its specific combination of functional groups and the presence of a pyrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C25H23ClN2 |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-methyl-3,5-bis(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C25H23ClN2/c1-17-8-12-20(13-9-17)24-19(3)25(21-14-10-18(2)11-15-21)28(27-24)16-22-6-4-5-7-23(22)26/h4-15H,16H2,1-3H3 |
InChI Key |
BEZNKWPVSHVNKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=CC=C3Cl)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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